Cas no 90535-39-0 (Benzenethiol, 2-propyl-)
Benzenethiol, 2-propyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenethiol, 2-propyl-
- 2-propylbenzenethiol
- 2-Propylbenzene-1-thiol
- SCHEMBL577214
- 90535-39-0
- DTXSID50634657
- EN300-673772
-
- Inchi: 1S/C9H12S/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3
- InChI Key: JPNXREVRYWWBDG-UHFFFAOYSA-N
- SMILES: SC1C=CC=CC=1CCC
Computed Properties
- Exact Mass: 152.06597156g/mol
- Monoisotopic Mass: 152.06597156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 1Ų
Benzenethiol, 2-propyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-673772-0.05g |
2-propylbenzene-1-thiol |
90535-39-0 | 0.05g |
$612.0 | 2023-06-03 | ||
| Enamine | EN300-673772-0.1g |
2-propylbenzene-1-thiol |
90535-39-0 | 0.1g |
$640.0 | 2023-06-03 | ||
| Enamine | EN300-673772-0.25g |
2-propylbenzene-1-thiol |
90535-39-0 | 0.25g |
$670.0 | 2023-06-03 | ||
| Enamine | EN300-673772-0.5g |
2-propylbenzene-1-thiol |
90535-39-0 | 0.5g |
$699.0 | 2023-06-03 | ||
| Enamine | EN300-673772-1.0g |
2-propylbenzene-1-thiol |
90535-39-0 | 1g |
$728.0 | 2023-06-03 | ||
| Enamine | EN300-673772-2.5g |
2-propylbenzene-1-thiol |
90535-39-0 | 2.5g |
$1428.0 | 2023-06-03 | ||
| Enamine | EN300-673772-5.0g |
2-propylbenzene-1-thiol |
90535-39-0 | 5g |
$2110.0 | 2023-06-03 | ||
| Enamine | EN300-673772-10.0g |
2-propylbenzene-1-thiol |
90535-39-0 | 10g |
$3131.0 | 2023-06-03 |
Benzenethiol, 2-propyl- Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Benzenethiol, 2-propyl-
2-Propylbenzenethiol (CAS No. 90535-39-0): An Overview of Its Properties, Applications, and Recent Research
2-Propylbenzenethiol (CAS No. 90535-39-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-propylthiophenol, is characterized by its unique chemical structure, which consists of a benzene ring substituted with a thiol group and a propyl group. The combination of these functional groups imparts distinct properties that make it valuable in various applications.
The chemical formula of 2-Propylbenzenethiol is C9H12S, and it has a molecular weight of 156.25 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic sulfurous odor. Its physical and chemical properties, such as solubility in organic solvents and reactivity with various reagents, make it a useful intermediate in synthetic chemistry.
In the realm of organic synthesis, 2-Propylbenzenethiol serves as a building block for the preparation of more complex molecules. Its thiol group can participate in various reactions, including nucleophilic substitution, oxidation, and metal coordination. These reactions are crucial in the development of new materials and pharmaceuticals. For instance, thiol-containing compounds are often used in the synthesis of polymers with specific functional groups or in the modification of biomolecules to enhance their stability or activity.
Recent research has highlighted the potential applications of 2-Propylbenzenethiol in the pharmaceutical industry. One notable area is its use as a precursor for the synthesis of drugs with antioxidant properties. Thiol compounds are known for their ability to scavenge free radicals and protect cells from oxidative damage. This property makes them valuable in the development of therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 2-Propylbenzenethiol derivatives as potential inhibitors of enzymes involved in inflammation and pain signaling pathways. The researchers synthesized a series of compounds and evaluated their efficacy in vitro and in vivo. The results showed that certain derivatives exhibited significant anti-inflammatory and analgesic effects, suggesting their potential as novel therapeutic agents.
In addition to its pharmaceutical applications, 2-Propylbenzenethiol has been investigated for its role in materials science. A recent paper in Advanced Materials (2023) reported the use of this compound as a modifier for polymer surfaces to improve their adhesion properties. By incorporating 2-Propylbenzenethiol into polymer coatings, researchers were able to enhance the adhesion between different materials, which is crucial for applications such as adhesives and coatings in industrial settings.
The environmental impact of chemicals like 2-Propylbenzenethiol is also an important consideration. Studies have shown that while this compound is not classified as hazardous under current regulations, it is essential to handle it with care to prevent environmental contamination. Proper disposal methods and waste management practices should be followed to ensure safety and compliance with environmental standards.
In conclusion, 2-Propylbenzenethiol (CAS No. 90535-39-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it an important intermediate in synthetic chemistry and a valuable component in the development of new materials and drugs. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.
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